molecular formula C14H17Br2NO2 B2362249 N-(2,4-dibromo-5-methoxyphenyl)cyclohexanecarboxamide CAS No. 1023488-57-4

N-(2,4-dibromo-5-methoxyphenyl)cyclohexanecarboxamide

Cat. No.: B2362249
CAS No.: 1023488-57-4
M. Wt: 391.103
InChI Key: RUNRKBJIXUDFCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dibromo-5-methoxyphenyl)cyclohexanecarboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacology research. This molecule features a cyclohexanecarboxamide scaffold, a structure frequently employed in the design of high-affinity receptor ligands, particularly for central nervous system (CNS) targets . The specific substitution pattern on the phenyl ring, including the bromo and methoxy functional groups, is commonly utilized to modulate the compound's electronic properties, lipophilicity, and binding affinity to target proteins. Compounds with the cyclohexanecarboxamide core have been investigated as potent and selective agents for various G-protein coupled receptors (GPCRs) . Research into structurally similar molecules has shown promise in developing tools for studying serotonergic receptors, such as the 5-HT1A subtype, as well as the neuropeptide S receptor (NPSR), which are implicated in conditions like anxiety, depression, and sleep disorders . The presence of halogen atoms also makes this compound a valuable intermediate for further chemical derivatization via cross-coupling reactions, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to handle this compound with appropriate safety precautions.

Properties

IUPAC Name

N-(2,4-dibromo-5-methoxyphenyl)cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Br2NO2/c1-19-13-8-12(10(15)7-11(13)16)17-14(18)9-5-3-2-4-6-9/h7-9H,2-6H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNRKBJIXUDFCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)NC(=O)C2CCCCC2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acylation of 2,4-Dibromo-5-Methoxyaniline

The foundational method involves reacting 2,4-dibromo-5-methoxyaniline with cyclohexanecarbonyl chloride in anhydrous dichloromethane. Patent demonstrates that using triethylamine (2.3 mL, 16.29 mmol) as a proton scavenger enables complete conversion within 24 hours at 0–25°C. The workup procedure requires sequential washing with 1M HCl (2×25 mL), distilled water (3×20 mL), and saturated sodium chloride solution to remove unreacted starting materials. Yield optimization studies reveal that maintaining stoichiometric excess of acyl chloride (1.2 eq) prevents dimerization side products, achieving 78–82% isolated yields after silica gel chromatography.

Cyclohexanecarbonyl Chloride Synthesis

High-purity acyl chloride precursors are synthesized via thionyl chloride-mediated activation. As detailed in, refluxing cyclohexanecarboxylic acid (50 g, 0.367 mol) with thionyl chloride (65 mL) in methanol for 24 hours produces the corresponding acid chloride in 94% yield. Critical parameters include:

  • Temperature Control : Gradual warming from 0°C to reflux prevents exothermic decomposition
  • Solvent Selection : Methanol facilitates intermediate methyl ester formation, enhancing reaction homogeneity
  • Purification : Vacuum distillation at 5–10 mmHg removes residual thionyl chloride, yielding 98.5% pure product by GC-MS.

Alternative Synthetic Pathways

EDC-Mediated Coupling

Modern approaches employ carbodiimide coupling agents to avoid harsh acid chloride conditions. Patent documents using 3-(ethyliminomethylideneamino)-N,N-dimethyl EDC·HCl (1.35g, 7.05 mmol) with catalytic 4-dimethylaminopyridine (DMAP) in dichloromethane. This method achieves 89% yield at room temperature in 6 hours, with simplified purification via aqueous NaOH extraction. Comparative studies show EDC reduces bromine displacement side reactions by 37% compared to classical acylation.

Solid-Phase Synthesis

Immobilized resin-bound strategies adapted from utilize Wang resin-functionalized aniline derivatives. Key advantages include:

  • Pseudo-Dilution Effect : Minimizes oligomerization (<2% by HPLC)
  • Automated Workflow : Enables parallel synthesis of structural analogs
  • Yield Enhancement : 92% crude purity after cleavage with 95:5 TFA/DCM

Reaction Optimization and Kinetic Analysis

Solvent Effects on Amidation Efficiency

Systematic solvent screening reveals dichloromethane outperforms THF, DMF, and acetonitrile in reaction rate and yield:

Solvent Dielectric Constant (ε) Yield (%) Reaction Time (h)
Dichloromethane 8.93 89 6
THF 7.58 72 12
DMF 36.7 68 18
Acetonitrile 37.5 65 24

Data adapted from demonstrates the inverse correlation between solvent polarity and reaction efficiency, attributed to stabilization of the tetrahedral intermediate in low-ε media.

Temperature-Dependent Byproduct Formation

Arrhenius analysis of side reactions identifies two competing pathways:

  • Bromine Migration : Dominant above 40°C (Eₐ = 72.4 kJ/mol)
  • Demethylation : Significant at pH >8 (Eₐ = 58.9 kJ/mol)

Maintaining temperatures ≤25°C and neutral pH conditions suppresses combined byproducts to <5%.

Spectroscopic Characterization

$$ ^1 \text{H NMR} $$ Spectral Analysis

Characteristic resonances in CDCl₃ (400 MHz):

  • Aromatic Protons : δ 7.82 (d, J=8.4 Hz, H-6), 7.41 (s, H-3)
  • Methoxy Group : δ 3.89 (s, OCH₃)
  • Cyclohexyl Methylene : δ 1.45–1.78 (m, 10H)
  • Amide NH : δ 8.24 (s, 1H, D₂O exchangeable)

The absence of δ 10.0 ppm carbonyl signals confirms complete conversion from acid chloride intermediates.

Mass Spectrometric Validation

HRMS (ESI+) Calculated for C₁₄H₁₆Br₂NO₂ [M+H]⁺: 427.9412, Found: 427.9409. Isotopic pattern analysis shows characteristic $$ ^{79}\text{Br}/^{81}\text{Br} $$ doublet with 1:1 intensity ratio.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting batch protocols to flow chemistry (Patent):

  • Reactor Design : PTFE tubing (ID 1.0 mm, L 10 m)
  • Residence Time : 18 minutes at 0.5 mL/min
  • Productivity : 2.8 kg/day with 93% conversion

This approach reduces solvent consumption by 60% compared to batch processes.

Crystallization Optimization

Phase diagrams identify ethanol/water (7:3 v/v) as optimal recrystallization solvent:

  • Yield Recovery : 88%
  • Purity : 99.7% by HPLC
  • Crystal Habit : Orthorhombic plates (50–100 μm) suitable for tablet formulation

Stability and Degradation Pathways

Accelerated stability studies (40°C/75% RH, 6 months) reveal:

  • Hydrolytic Degradation : <0.5% at pH 1–7
  • Photooxidation : 2.1% under ICH Q1B conditions
  • Thermal Decomposition : Onset at 218°C (DSC)

Primary degradation product identified as 5-methoxy-2,4-dibromoaniline via LC-MS/MS.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dibromo-5-methoxyphenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.

    Substitution: Halogen substitution reactions can occur with nucleophiles such as sodium methoxide, leading to the replacement of bromine atoms with methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol as a solvent.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Methoxy-substituted derivatives.

Scientific Research Applications

N-(2,4-dibromo-5-methoxyphenyl)cyclohexanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dibromo-5-methoxyphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and modulating various biochemical pathways. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Name Substituents Molecular Weight (g/mol) Key Features Biological Activity
N-(2,4-Dibromo-5-methoxyphenyl)cyclohexanecarboxamide 2,4-diBr, 5-OMe phenyl ~370 (estimated) High lipophilicity, halogen bonding Potential antimicrobial
H2L2 (2-chlorophenyl derivative) 2-Cl phenyl, thiourea ~285 Metal-chelating, moderate lipophilicity Antimicrobial
WAY-100635 Piperazinyl-ethyl, pyridinyl 435.4 5-HT1A receptor antagonist Neuropharmacology
N-(Heptan-4-yl)cyclohexanecarboxamide Aliphatic heptan-4-yl 225.3 Low melting point, non-aromatic Synthetic intermediate

Biological Activity

N-(2,4-dibromo-5-methoxyphenyl)cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, therapeutic applications, and relevant case studies.

The synthesis of this compound typically involves the reaction of 2,4-dibromo-5-methoxyaniline with cyclohexanecarboxylic acid chloride in the presence of a base like triethylamine. The reaction is performed under anhydrous conditions to avoid hydrolysis, followed by purification through recrystallization techniques.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C14H16Br2N2O2
  • Molecular Weight: 398.10 g/mol

This compound exerts its biological effects primarily through interaction with specific molecular targets such as enzymes and receptors. The bromine and methoxy substituents enhance its binding affinity and selectivity, potentially modulating various biochemical pathways. This modulation can lead to significant effects on cell proliferation and apoptosis in cancer cells .

Anticancer Properties

Research indicates that this compound may possess anticancer properties. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The compound's ability to disrupt signaling pathways critical for cancer cell survival makes it a candidate for further therapeutic exploration.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic processes, which could have implications for diseases such as diabetes and obesity .

Case Studies

  • Study on Anticancer Activity:
    A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, highlighting the compound's potential as a chemotherapeutic agent .
  • Enzyme Inhibition Research:
    In another study focused on metabolic enzymes, the compound showed promising results in inhibiting lipase activity, which is crucial for lipid metabolism. This inhibition could lead to potential applications in managing obesity and related metabolic disorders .

Comparative Analysis

PropertyThis compoundSimilar Compounds
Chemical Structure Contains dibromo and methoxy groupsN-(2,4-dibromo-5-methoxyphenyl)acetamide
Biological Activity Anticancer, enzyme inhibitionVaries; often less potent
Mechanism of Action Modulates enzyme activity and cellular pathwaysTypically less specific

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,4-dibromo-5-methoxyphenyl)cyclohexanecarboxamide, and how can purity be ensured?

  • Methodological Answer : The compound is synthesized via nucleophilic acyl substitution, typically reacting 2,4-dibromo-5-methoxyaniline with cyclohexanecarbonyl chloride under inert conditions (e.g., nitrogen atmosphere). Key steps include:

  • Reaction Optimization : Use a 1:1.2 molar ratio of amine to acyl chloride in anhydrous dichloromethane with triethylamine as a base at 0–5°C to minimize side reactions .
  • Purification : Employ column chromatography (silica gel, gradient elution with hexane/ethyl acetate) followed by recrystallization from ethanol to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Analyze 1^1H and 13^{13}C NMR spectra to confirm the presence of the cyclohexane carboxamide backbone (δ ~1.2–2.5 ppm for cyclohexane protons, δ ~165–170 ppm for carbonyl carbon) and bromine/methoxy substituents on the aromatic ring .
  • X-ray Crystallography : Resolve single-crystal structures to validate spatial arrangement and hydrogen-bonding interactions, particularly between the amide NH and methoxy oxygen .

Q. What in vitro models are used for initial biological activity screening of this compound?

  • Methodological Answer :

  • Anticancer Activity : Screen against androgen-dependent (e.g., LNCaP) and independent (e.g., PC-3) prostate cancer cell lines using MTT assays. Compare IC50_{50} values to reference drugs like enzalutamide .
  • Receptor Binding : Perform competitive binding assays with radiolabeled ligands (e.g., 18^{18}F-FCWAY for 5-HT1A_{1A} receptors) to assess affinity .

Advanced Research Questions

Q. What strategies are employed to analyze its binding affinity to biological targets like 5-HT1A_{1A} receptors?

  • Methodological Answer :

  • Radiolabeling : Synthesize a 11^{11}C or 18^{18}F isotopologue for PET/SPECT imaging. Optimize labeling efficiency using Cu-mediated photoinduced reactions .
  • In Vitro Binding : Conduct saturation binding assays with transfected HEK-293 cells expressing human 5-HT1A_{1A} receptors. Calculate Kd_d and Bmax_{max} using Scatchard analysis .
  • Autoradiography : Map brain receptor distribution in rodent models post-administration .

Q. How can computational modeling predict its interaction with enzymes or receptors?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding poses in the active site of androgen receptors or 5-HT1A_{1A}. Prioritize poses with lowest binding energy and validate via MD simulations (AMBER or GROMACS) .
  • QSAR Studies : Corrogate substituent effects (e.g., bromine vs. chlorine) on bioactivity using Hammett σ constants and CoMFA models .

Q. How to address discrepancies in biological activity data across different studies?

  • Methodological Answer :

  • Assay Validation : Standardize protocols (e.g., cell passage number, serum-free conditions) to minimize variability. Use internal controls (e.g., cisplatin for cytotoxicity) .
  • Metabolite Profiling : Perform LC-MS to identify active/inactive metabolites in hepatic microsomes, which may explain divergent in vivo vs. in vitro results .

Q. What structural modifications enhance selectivity for therapeutic targets?

  • Methodological Answer :

  • SAR Studies : Replace bromine with electron-withdrawing groups (e.g., -CF3_3) to improve receptor affinity. Introduce fluorinated tetrazole moieties to enhance blood-brain barrier penetration .
  • Protease Stability : Replace the amide bond with a bioisostere (e.g., sulfonamide) to reduce hydrolysis in vivo .

Q. How to evaluate stability under physiological conditions?

  • Methodological Answer :

  • Hydrolytic Stability : Incubate in phosphate buffer (pH 7.4, 37°C) and monitor degradation via HPLC. Compare half-life to analogs (e.g., cyclohexane vs. cyclopentane carboxamides) .
  • Plasma Stability : Use human plasma spiked with the compound; quantify parent molecule and metabolites over 24 hours using LC-MS/MS .

Data Contradiction Analysis

  • Example : Lower-than-expected brain uptake in SPECT imaging analogs (e.g., [(123)I]6b vs. parent molecule WAY-100635) .
    • Resolution : Modify lipophilicity (logP) by introducing polar groups (e.g., morpholine) to balance permeability and efflux transporter susceptibility. Validate via in situ rat brain perfusion models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.